molecular formula C7H11FO3 B583839 methyl (2R,4R)-4-fluorooxane-2-carboxylate CAS No. 157919-99-8

methyl (2R,4R)-4-fluorooxane-2-carboxylate

Cat. No.: B583839
CAS No.: 157919-99-8
M. Wt: 162.16
InChI Key: LBMDWIPBGKOEPK-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2R,4R)-4-fluorooxane-2-carboxylate is a fluorinated organic compound with a tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4R)-4-fluorooxane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoprenol and isovaleraldehyde through Prins cyclization, using catalysts based on iron . This reaction produces the desired compound with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl (2R,4R)-4-fluorooxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

methyl (2R,4R)-4-fluorooxane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl (2R,4R)-4-fluorooxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s fluorine atom can enhance its binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl (2R,4R)-4-fluorooxane-2-carboxylate is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

157919-99-8

Molecular Formula

C7H11FO3

Molecular Weight

162.16

IUPAC Name

methyl (2R,4R)-4-fluorooxane-2-carboxylate

InChI

InChI=1S/C7H11FO3/c1-10-7(9)6-4-5(8)2-3-11-6/h5-6H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

LBMDWIPBGKOEPK-PHDIDXHHSA-N

SMILES

COC(=O)C1CC(CCO1)F

Synonyms

2H-Pyran-2-carboxylicacid,4-fluorotetrahydro-,methylester,trans-(9CI)

Origin of Product

United States

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